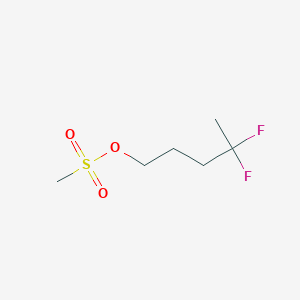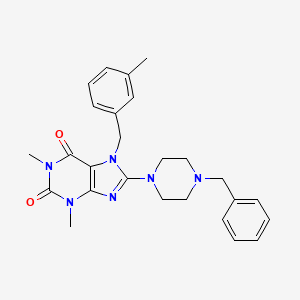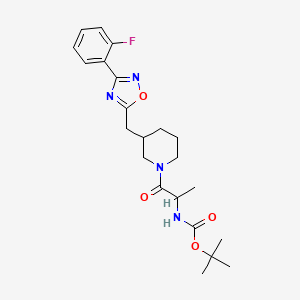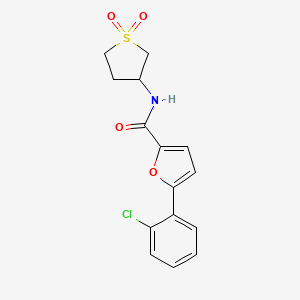
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. CP-47,497 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide' involves the reaction of 2-chlorobenzoyl chloride with furan-2-carboxylic acid, followed by the reaction of the resulting acid chloride with 1,1-dioxide tetrahydrothiophene-3-amine. The final product is obtained by the addition of a catalytic amount of a base to the reaction mixture.
Starting Materials
2-chlorobenzoyl chloride, furan-2-carboxylic acid, 1,1-dioxide tetrahydrothiophene-3-amine
Reaction
Step 1: 2-chlorobenzoyl chloride is reacted with furan-2-carboxylic acid in the presence of a base such as triethylamine to form 5-(2-chlorophenyl)furan-2-carboxylic acid chloride., Step 2: The resulting acid chloride is then reacted with 1,1-dioxide tetrahydrothiophene-3-amine in the presence of a base such as triethylamine to form 5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide., Step 3: The final product is obtained by the addition of a catalytic amount of a base such as triethylamine to the reaction mixture.
作用机制
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. It binds to the CB1 receptor with high affinity and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic effects of cannabis, such as euphoria, relaxation, and altered perception.
生化和生理效应
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, and to affect the activity of ion channels and enzymes. It has also been shown to have anti-inflammatory and analgesic effects, and to modulate the immune system.
实验室实验的优点和局限性
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, which allows for precise control of the experimental conditions. It is also stable and easy to handle, which makes it suitable for use in a wide range of experiments. However, 5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide also has some limitations. It is a synthetic compound that may not accurately reflect the effects of natural cannabinoids, and its use may be restricted by regulations governing the use of controlled substances.
未来方向
There are several future directions for research on 5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide. One area of interest is the development of new synthetic cannabinoids that are more potent and selective than 5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide. Another area of interest is the investigation of the potential therapeutic applications of cannabinoids, such as in the treatment of pain, inflammation, and neurological disorders. Finally, there is a need for further research on the long-term effects of cannabinoids on the brain and other organs, as well as on the potential risks associated with their use.
科学研究应用
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. It has been used to investigate the mechanism of action of cannabinoids, the effects of cannabinoids on the immune system, and the potential therapeutic applications of cannabinoids.
属性
IUPAC Name |
5-(2-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-12-4-2-1-3-11(12)13-5-6-14(21-13)15(18)17-10-7-8-22(19,20)9-10/h1-6,10H,7-9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXACBNGIKKOJBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

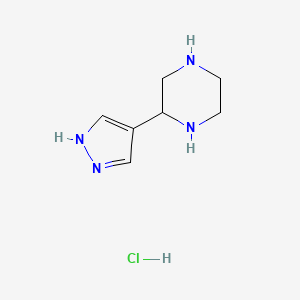
amine](/img/structure/B2379204.png)
![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate](/img/structure/B2379206.png)
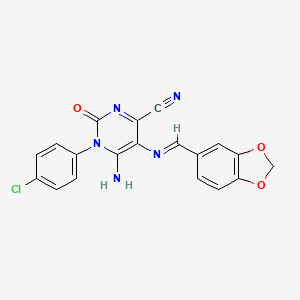
![N-cyclohexyl-1-{5-[(3-methylbutanoyl)amino]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B2379208.png)
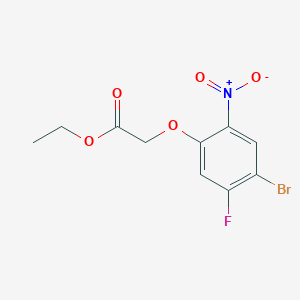
![methyl 2,4-dioxo-3-[6-oxo-6-(prop-2-enylamino)hexyl]-1H-quinazoline-7-carboxylate](/img/structure/B2379210.png)
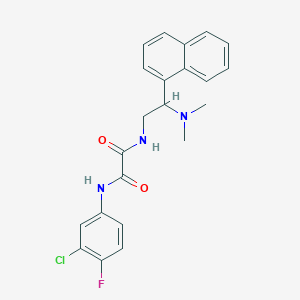
![3-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2379212.png)
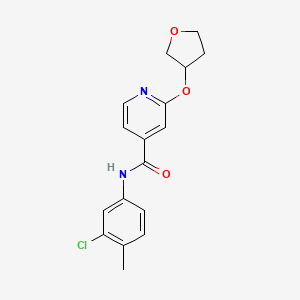
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2379215.png)
